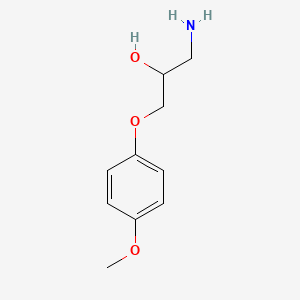

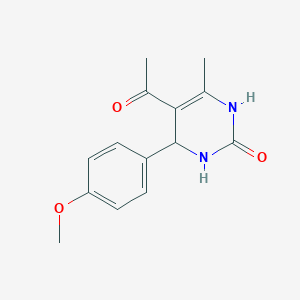

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

Overview

Description

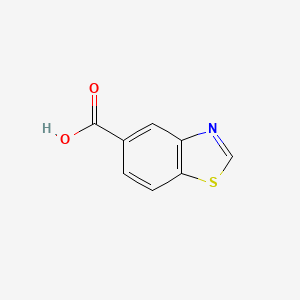

The compound 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a derivative of pyrimidinone, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrimidinone nucleus is a common structural motif in many pharmacologically active compounds, and modifications to this core structure can lead to compounds with analgesic, anti-inflammatory, and anticorrosive properties .

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the Biginelli reaction, which is a multicomponent condensation reaction involving an aldehyde, a β-keto ester (such as acetylacetone), and urea or thiourea. In the case of 4-Phenyl-6-methyl-5-acetyl-3,4-dihydropyrimidin-2-one, the synthesis was achieved using sulfamic acid as a catalyst, ethanol as a solvent, and aromatic aldehydes, acetylacetone, and urea by refluxing for 3 hours under stirring conditions, yielding up to 76.0% . This method is a variation of the Biginelli condensation and is a common approach for synthesizing pyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents on the pyrimidinone ring can significantly affect the compound's electronic properties and, consequently, its biological activity. For instance, the introduction of a methoxy group on the phenyl ring can influence the electron distribution within the molecule, which may be crucial for its interaction with biological targets or metal surfaces in the context of corrosion inhibition .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, including acylation, alkylation, and annelation. For example, N-acylation and N-alkylation of 5-amino-6-methyl-3-phenyl-4(3H)-pyrimidinone can lead to compounds with different biological activities . Additionally, the reaction of β-dicarbonyl compounds with dicyandiamide in the presence of nickel acetate can be used to build a pyrimido[4,5-d]pyrimidine system, which is another important scaffold in medicinal chemistry . The acetylation of 4(3H)-pyrimidinone and its derivatives can lead to selective acetylation at N-1, and in the presence of water, these compounds can undergo ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the ring. These properties are crucial for the compound's application as a drug or a corrosion inhibitor. For instance, the corrosion inhibition efficiency of 5-acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one increases with concentration, and its adsorption on mild steel surfaces follows Langmuir and Temkin isotherms. The compound forms a protective film on the metal surface, which can be observed using techniques like SEM and AFM . Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide insights into the interaction energies and molecular orbital characteristics that are relevant for the compound's function as a corrosion inhibitor .

Scientific Research Applications

Synthesis of Heterocyclic Systems

One of the primary applications of this compound is in the synthesis of various heterocyclic systems. It serves as a reagent in the preparation of different types of pyrimidinones, which are crucial in pharmaceutical and chemical research. For example, its derivatives have been used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one, showcasing its versatility in creating a range of heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Synthesis and Structural Elucidation

Another significant application is in chemical synthesis and structural analysis. The compound is synthesized through the Biginelli reaction, which involves the reaction of acetylacetone with aromatic aldehydes and urea. The structures of these synthesized compounds are characterized by various spectroscopic methods, highlighting the compound's role in advancing chemical synthesis and analytical techniques (Yarim, Saraç, Ertan, Batu, & Erol, 1999).

Investigation of Reaction Mechanisms

The compound is also used in exploring different chemical reaction mechanisms. For instance, the LiAlH4-reduction of a related compound, 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, and subsequent reactions, provide insights into complex organic reaction pathways and mechanisms. This kind of study is essential for understanding and developing new synthetic methods in organic chemistry (Zlatković & Radulović, 2017).

Catalytic Applications

The compound has been synthesized using various catalytic methods, demonstrating its importance in catalysis research. For example, its synthesis under the catalysis of a strong acidic ion-exchange membrane illustrates its role in developing more efficient and sustainable chemical processes (Shu-jing, 2004).

Drug Design and Pharmacological Research

Finally, this compound and its derivatives are significant in drug design and pharmacological research. They are studied for their biological activities, including antimicrobial and antitumor activities. These studies are vital for discovering new therapeutic agents and understanding the molecular basis of their activity (Al-Juboori, 2020).

Safety And Hazards

properties

IUPAC Name |

5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-12(9(2)17)13(16-14(18)15-8)10-4-6-11(19-3)7-5-10/h4-7,13H,1-3H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAHGFPYDWPUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384753 | |

| Record name | 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

CAS RN |

5136-16-3 | |

| Record name | 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.